molecular formula C27H46O B12007417 5alpha,6alpha-Epoxycholestane CAS No. 20230-22-2

5alpha,6alpha-Epoxycholestane

Cat. No.: B12007417
CAS No.: 20230-22-2
M. Wt: 386.7 g/mol
InChI Key: OJFSRAVBTAGBIM-UHFFFAOYSA-N
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Description

5alpha,6alpha-Epoxycholestane: is a derivative of cholesterol, specifically an oxysterol, which is formed through the epoxidation of cholesterol. This compound is known for its unique structure, which includes an epoxide ring at the 5,6 position of the cholestane backbone. It has been studied for its various biological activities and potential implications in health and disease.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5alpha,6alpha-Epoxycholestane can be synthesized through the epoxidation of cholesterol. This process typically involves the use of peracids, such as m-chloroperbenzoic acid (m-CPBA), which react with the double bond in cholesterol to form the epoxide ring. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the epoxide ring .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale epoxidation reactions using similar reagents and conditions as in laboratory synthesis. The process would need to be optimized for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 5alpha,6alpha-Epoxycholestane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydration: Acidic or basic conditions with water.

    Reduction: Reducing agents like LiAlH4.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

    Cholestane-3beta,5alpha,6beta-triol: from hydration.

    Diols: from reduction.

    Substituted cholestanes: from nucleophilic substitution.

Mechanism of Action

5alpha,6alpha-Epoxycholestane exerts its effects primarily through its interaction with cellular membranes and enzymes involved in cholesterol metabolism. The epoxide ring can react with nucleophiles in the cell, leading to the formation of bioactive compounds that modulate various cellular pathways. One key enzyme involved is cholesterol-5,6-epoxide hydrolase, which converts this compound to cholestane-3beta,5alpha,6beta-triol . This conversion is crucial for maintaining cholesterol homeostasis and preventing the accumulation of potentially toxic oxysterols.

Comparison with Similar Compounds

    5beta,6beta-Epoxycholestane: Another epoxide derivative of cholesterol with a different stereochemistry at the 5,6 position.

    Cholestane-3beta,5alpha,6beta-triol: The hydration product of 5alpha,6alpha-Epoxycholestane.

    7-Ketocholesterol: An oxysterol formed through the oxidation of cholesterol at the 7 position.

Uniqueness: this compound is unique due to its specific epoxide ring structure, which imparts distinct chemical reactivity and biological activity compared to other oxysterols. Its ability to form bioactive metabolites and its involvement in cholesterol metabolism pathways highlight its significance in both research and potential therapeutic applications.

Properties

CAS No.

20230-22-2

Molecular Formula

C27H46O

Molecular Weight

386.7 g/mol

IUPAC Name

2,16-dimethyl-15-(6-methylheptan-2-yl)-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecane

InChI

InChI=1S/C27H46O/c1-18(2)9-8-10-19(3)21-11-12-22-20-17-24-27(28-24)15-7-6-14-26(27,5)23(20)13-16-25(21,22)4/h18-24H,6-17H2,1-5H3

InChI Key

OJFSRAVBTAGBIM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC4C5(C3(CCCC5)C)O4)C

Origin of Product

United States

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